N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound It features a tetrazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxyphenyl Group:
Formation of the Diphenylpropanamide Moiety: This involves the synthesis of the diphenylpropanamide structure, which is then attached to the tetrazole ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions may target the tetrazole ring or the amide group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can be used as a building block for more complex molecules. Its stability and reactivity make it suitable for various synthetic applications.
Biology
The compound may have potential as a biochemical probe due to its ability to interact with biological molecules. Its tetrazole ring can mimic certain biological structures, making it useful in studying enzyme interactions.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Tetrazole-containing compounds are often investigated for their potential as drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The tetrazole ring could play a key role in binding to target molecules, while the ethoxyphenyl and diphenylpropanamide groups could modulate its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
Uniqueness
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties in terms of solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-22-15-13-21(14-16-22)30-24(27-28-29-30)18-26-25(31)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYSXLNUYSPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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